

N-Methoxy-L-alanine: Technical Guide & Synthesis Protocol

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Compound of Interest

Compound Name: *N-Methoxy-L-alanine*

Cat. No.: *B7810080*

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Abstract

N-Methoxy-L-alanine represents a specialized class of N-alkoxy amino acids utilized primarily in the design of peptidomimetics to constrain backbone conformation and alter hydrogen bonding networks. Unlike its carbamate analog (N-Methoxycarbonyl-L-alanine or Moc-Ala-OH), the N-methoxy amine derivative is rarely isolated as a stable free acid in commercial catalogs due to its specific reactivity profile. This guide delineates the chemical identity, synthesis pathways, and critical distinction between the N-alkoxy amine and the N-methoxycarbonyl protecting group, providing researchers with actionable protocols for de novo synthesis and application in peptide backbone modification.

Part 1: Chemical Identity & Disambiguation[1]

The Core Distinction

A critical nomenclature overlap exists in chemical catalogs. Researchers must distinguish between the N-alkoxy amine (the structural modifier) and the Carbamate (the protecting group).

Feature	Target Compound: N-Methoxy-L-alanine	Common Analog: N-Methoxycarbonyl-L-alanine
Structure		
Class	N-Alkoxy Amino Acid	Carbamate Protected Amino Acid (Moc-Ala)
Function	Peptidomimetic backbone modifier (H-bond acceptor)	N-terminal Protecting Group (Acid/Base stable)
CAS No.	Not Indexed as Free Acid (See Derivatives below)	59190-99-7
Availability	Custom Synthesis / In Situ Generation	Widely Available (Sigma, Enamine, etc.)

Chemical Data (N-Methoxy-L-alanine)[2]

- IUPAC Name: (2S)-2-(methoxyamino)propanoic acid[1]
- Molecular Formula:
- Molecular Weight: 119.12 g/mol
- Key Derivatives (for identification):
 - N-(2,6-Dimethylphenyl)-N-methoxyalanine methyl ester (CAS: 123298-28-2) – Fungicide precursor (Metalaxyl family).
 - N-Methoxyglycine (CAS: 107-97-1 analog) – Structural homolog.

Part 2: Synthesis & Methodology[3]

Since the free acid form of **N-Methoxy-L-alanine** is not a standard shelf reagent, it is synthesized via Reductive Amination or Nucleophilic Substitution. The Reductive Amination route is preferred for maintaining optical purity when starting from chiral precursors or using stereoselective catalysts.

Protocol: Reductive Amination of Pyruvic Acid

This method utilizes O-methylhydroxylamine to generate the oxime, followed by reduction.

Reagents:

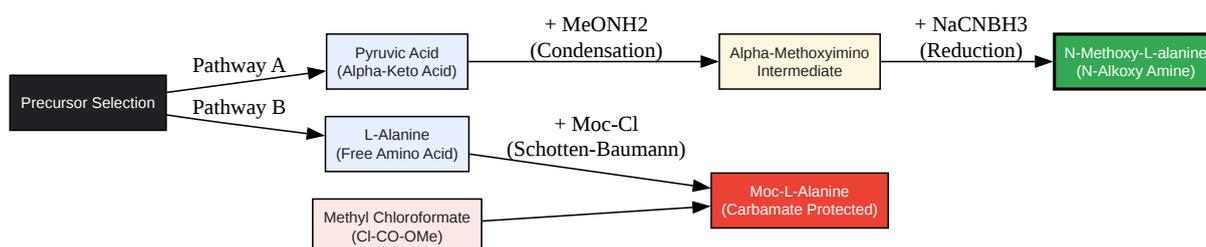
- Pyruvic acid (or Methyl Pyruvate)
- O-Methylhydroxylamine hydrochloride ()
- Reducing Agent: Sodium cyanoborohydride () or Pyridine borane complex.
- Solvent: Methanol/Water (3:1).

Step-by-Step Methodology:

- Oxime Formation: Dissolve Pyruvic acid (10 mmol) in Methanol/Water. Add O-Methylhydroxylamine HCl (12 mmol) and adjust pH to ~4.5 with sodium acetate. Stir at RT for 2 hours to form the -methoxyimino acid.
- Reduction: Cool the solution to 0°C. Slowly add (15 mmol) portion-wise.
- Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (ninhydrin stain may be faint; use iodine or UV if applicable).
- Workup: Acidify to pH 2 with 1N HCl to quench. Extract with Ethyl Acetate to remove non-polar byproducts. Adjust aqueous layer to pH 6-7 and lyophilize or purify via ion-exchange chromatography (Dowex 50W).

Visualization of Synthesis Logic

The following diagram illustrates the parallel pathways for synthesizing the Target Amine vs. the Commercial Carbamate.



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Caption: Divergent synthesis pathways distinguishing the N-Alkoxy target (green) from the common Carbamate analog (red).

Part 3: Applications in Drug Discovery

Peptidomimetics & Backbone Constraint

Incorporating N-methoxy amino acids into peptide chains introduces unique conformational constraints:

- **Hydrogen Bonding:** The N-methoxy group acts as a hydrogen bond acceptor but lacks the H-bond donor capability of a standard amide NH. This disrupts α -helix formation and can induce novel turn structures (e.g., N-O turns).
- **Proteolytic Stability:** The N-alkoxy modification sterically hinders protease access, significantly increasing the half-life of peptide therapeutics in plasma.

Metal Chelation

The hydroxamic acid ether moiety (

) formed upon acylation of **N-methoxy-L-alanine** possesses strong chelating properties, making these derivatives useful in designing metalloprotease inhibitors (e.g., MMP inhibitors).

Part 4: Supplier Availability & Supply Chain

Commercial Status[4][5]

- **N-Methoxy-L-alanine** (Free Acid): Rare / Custom Order. Most suppliers do not stock the free acid due to its niche application and potential instability.
- Moc-L-alanine (CAS 59190-99-7): Commodity Chemical. Available from major catalogs.[1]

Verified Suppliers (Derivatives & Custom Synthesis)

For the specific N-alkoxy amine, we recommend contacting Custom Synthesis divisions. For the Moc-protected analog, standard catalogs apply.[1]

Supplier	Product Type	Availability	Notes
BOC Sciences	Custom Synthesis	High	Specializes in modified amino acids and N-methyl/N-methoxy derivatives.
Chem-Impex	Analog (Moc-Ala)	In Stock	Stocks CAS 59190-99-7 and Weinreb amide derivatives.
Enamine	Building Blocks	In Stock	Extensive library of N-substituted amino acid building blocks.
Sigma-Aldrich	Analog (Moc-Ala)	In Stock	Catalog # for Moc-Ala-OH.

References

- PubChem.N-Methoxycarbonyl-L-alanine (Moc-Ala-OH) - CID 13048344. Available at: [\[Link\]](#)
- Monash University.Synthesis of N-Alkyl Amino Acids. In: Amino Acids, Peptides and Proteins in Organic Chemistry.[2] Available at: [\[Link\]](#)

- National Institutes of Health (NIH). In Vitro Biosynthesis of Methoxyvinylglycine. Available at: [\[Link\]](#)

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Sources

- 1. N-carbomethoxy-L-alanine | C₅H₉NO₄ | CID 13048344 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. researchmgt.monash.edu [\[researchmgt.monash.edu\]](https://researchmgt.monash.edu)
- To cite this document: BenchChem. [N-Methoxy-L-alanine: Technical Guide & Synthesis Protocol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7810080#n-methoxy-l-alanine-cas-number-and-supplier-availability\]](https://www.benchchem.com/product/b7810080#n-methoxy-l-alanine-cas-number-and-supplier-availability)

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